2,3-Bis(trideuteriomethoxy)benzaldehyde 2,3-Bis(trideuteriomethoxy)benzaldehyde 2,3-Dimethoxybenzaldehyde-d6 is the isotope labelled analog of 2,3-Dimethoxybenzaldehyde ; a benzaldehyde derivative that may possess antifungal activity of redox-active benzaldehydes that target cellular antioxidation. It could function as chemosensitizing agents in concert with conventional drugs or fungicides to improve antifungal efficacy.

Brand Name: Vulcanchem
CAS No.: 105258-77-3
VCID: VC20822202
InChI: InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3/i1D3,2D3
SMILES: COC1=CC=CC(=C1OC)C=O
Molecular Formula: C9H10O3
Molecular Weight: 172.21 g/mol

2,3-Bis(trideuteriomethoxy)benzaldehyde

CAS No.: 105258-77-3

Cat. No.: VC20822202

Molecular Formula: C9H10O3

Molecular Weight: 172.21 g/mol

* For research use only. Not for human or veterinary use.

2,3-Bis(trideuteriomethoxy)benzaldehyde - 105258-77-3

Specification

Description 2,3-Dimethoxybenzaldehyde-d6 is the isotope labelled analog of 2,3-Dimethoxybenzaldehyde ; a benzaldehyde derivative that may possess antifungal activity of redox-active benzaldehydes that target cellular antioxidation. It could function as chemosensitizing agents in concert with conventional drugs or fungicides to improve antifungal efficacy.

CAS No. 105258-77-3
Molecular Formula C9H10O3
Molecular Weight 172.21 g/mol
IUPAC Name 2,3-bis(trideuteriomethoxy)benzaldehyde
Standard InChI InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3/i1D3,2D3
Standard InChI Key JIVGSHFYXPRRSZ-WFGJKAKNSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=CC=CC(=C1OC([2H])([2H])[2H])C=O
SMILES COC1=CC=CC(=C1OC)C=O
Canonical SMILES COC1=CC=CC(=C1OC)C=O

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